Metformin-d6, Hydrochloride

Catalog No.
S904108
CAS No.
1185166-01-1
M.F
C4H12ClN5
M. Wt
171.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metformin-d6, Hydrochloride

CAS Number

1185166-01-1

Product Name

Metformin-d6, Hydrochloride

IUPAC Name

3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride

Molecular Formula

C4H12ClN5

Molecular Weight

171.66 g/mol

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3;

InChI Key

OETHQSJEHLVLGH-TXHXQZCNSA-N

SMILES

CN(C)C(=N)N=C(N)N.Cl

Synonyms

N,N-Dimethylimidodicarbonimidic Diamide-d6, Hydrochloride; Diabetosan-d6; Diabex-d6, Glucophage-d6; Metiguanide-d6

Canonical SMILES

CN(C)C(=N)N=C(N)N.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl

Internal Standard for Metformin Quantification:

Metformin-d6, Hydrochloride is a deuterium-labeled version of Metformin hydrochloride. This means that specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This slight modification doesn't affect the molecule's properties significantly but allows scientists to differentiate it from the original Metformin in a sample.

This distinction is crucial in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) []. These techniques separate and identify various compounds in a sample based on their mass and other properties. By introducing Metformin-d6, Hydrochloride as an internal standard, researchers can compare its known behavior to the unknown Metformin in the sample. This comparison allows for accurate quantification of the actual amount of Metformin present [].

Studying Metformin Metabolism and Pharmacokinetics:

Metformin-d6, Hydrochloride can also be used to investigate the metabolism and pharmacokinetics of Metformin in the body []. Metabolism refers to the process of how the body breaks down and eliminates a substance, while pharmacokinetics studies how a drug is absorbed, distributed, metabolized, and excreted.

Metformin-d6, Hydrochloride is a deuterated form of Metformin, a widely used oral hypoglycemic agent primarily prescribed for the management of type 2 diabetes mellitus. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification enhances its utility in analytical chemistry, particularly in mass spectrometry applications. The chemical formula for Metformin-d6, Hydrochloride is C₄H₁₂ClN₅, with a molecular weight of approximately 171.66 g/mol .

  • Inhibition of hepatic glucose production [].
  • Increase in peripheral glucose uptake by skeletal muscle [].
  • Improvement of insulin sensitivity [].
. It exhibits basic properties and can participate in various reactions typical of biguanides. One notable reaction is its interaction with acids to form salts, such as hydrochloride salts, which enhance its solubility in aqueous solutions. The deuterium substitution allows for tracking and quantification in metabolic studies using techniques like gas chromatography and liquid chromatography coupled with mass spectrometry .

Metformin-d6 retains the biological activity of Metformin, primarily functioning as an antihyperglycemic agent. It works by:

  • Decreasing hepatic glucose production: Metformin reduces the amount of glucose produced by the liver.
  • Increasing insulin sensitivity: It enhances the sensitivity of peripheral tissues to insulin.
  • Improving glucose uptake: Metformin promotes glucose uptake in muscle tissues.

The deuterated form is often used as an internal standard in pharmacokinetic studies to quantify Metformin levels in biological samples .

The synthesis of Metformin-d6, Hydrochloride typically involves the following steps:

  • Deuteration of Metformin: The process begins with the introduction of deuterium into the Metformin molecule, often through exchange reactions using deuterated solvents or reagents.
  • Formation of Hydrochloride Salt: The resulting deuterated compound is then reacted with hydrochloric acid to form Metformin-d6 hydrochloride.

This synthetic route allows for precise control over the incorporation of deuterium, ensuring high purity and consistency in the final product .

Metformin-d6, Hydrochloride has several significant applications:

  • Analytical Chemistry: It serves as an internal standard for quantifying Metformin levels in biological samples during pharmacokinetic studies.
  • Research: Utilized in metabolic studies to trace the metabolism and pharmacokinetics of Metformin.
  • Clinical Studies: Helps evaluate drug interactions and effects on glucose metabolism without interference from endogenous Metformin levels .

Interaction studies involving Metformin-d6 focus on its pharmacokinetic profile and potential interactions with other medications. These studies are critical for understanding how Metformin affects or is affected by other therapeutic agents, particularly those used in diabetes management or cardiovascular treatments. The deuterated form aids in differentiating between endogenous and exogenous sources of Metformin during such analyses .

Metformin-d6 shares similarities with several other biguanides and antihyperglycemic agents. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
MetforminBiguanideWidely used for type 2 diabetes; non-deuterated
PhenforminBiguanideHigher risk of lactic acidosis; less commonly used
BuformineBiguanideLess common; similar mechanism but different side effects
DapagliflozinSGLT2 InhibitorDifferent mechanism (inhibits glucose reabsorption)
SitagliptinDPP-4 InhibitorEnhances incretin hormones; different action pathway

Uniqueness: What sets Metformin-d6 apart is its isotopic labeling with deuterium, which enhances its application in analytical methods without altering its pharmacological properties significantly. This allows researchers to study its behavior in biological systems more accurately compared to other similar compounds that do not have such labeling .

Molecular Structure and Formula (C4H6D6ClN5)

Metformin-d6, Hydrochloride is a deuterated isotopologue of metformin hydrochloride with the molecular formula C4H6D6ClN5 [1] [3] [5]. The compound represents a stable isotope-labeled version where six hydrogen atoms in the two N-methyl groups have been systematically replaced with deuterium atoms [1] [8]. The molecular weight of this deuterated compound is 171.66 grams per mole, representing an increase of 6.035 daltons compared to the non-deuterated metformin hydrochloride [2] [3] [12].

The structural framework consists of a biguanide backbone with two trideuteriomethyl substituents attached to one of the terminal nitrogen atoms [1] [10]. The deuterium substitution occurs specifically at the dimethylamino group, where each methyl group contains three deuterium atoms instead of hydrogen atoms [8] [13]. This selective isotopic labeling preserves the fundamental chemical structure while providing distinct mass spectrometric and nuclear magnetic resonance properties essential for analytical applications [7] [20].

Physical Characteristics

Appearance and Physical State

Metformin-d6, Hydrochloride presents as a white to off-white solid powder at room temperature [3] [5] [8]. The compound exists in crystalline form, maintaining the same physical state as its non-deuterated counterpart [5]. The solid appears as a fine powder with characteristic crystalline properties typical of pharmaceutical-grade materials [3].

Melting Point (215-218°C)

The melting point of Metformin-d6, Hydrochloride ranges from 215 to 218 degrees Celsius [3] [8]. This thermal property remains essentially unchanged from the non-deuterated form, indicating that deuterium substitution does not significantly alter the intermolecular forces governing the solid-state packing [3]. The narrow melting range suggests high purity and crystalline uniformity of the compound [8].

Solubility Properties in Various Solvents

Metformin-d6, Hydrochloride demonstrates excellent solubility in water, achieving concentrations of 50 milligrams per milliliter, equivalent to 291.27 millimolar [3]. The compound exhibits similar solubility in dimethyl sulfoxide, also reaching 50 milligrams per milliliter concentrations [3]. In phosphate-buffered saline at physiological pH 7.2, the solubility is reported as 1 milligram per milliliter [14]. The compound shows limited solubility in organic solvents such as ethanol and dimethyl formamide, requiring sonication for complete dissolution [17] [20]. These solubility characteristics reflect the polar nature of the biguanide structure and the presence of multiple hydrogen bonding sites [3] [8].

Table 1: Physical Characteristics of Metformin-d6 Hydrochloride

PropertyValueSource
Molecular FormulaC4H6D6ClN5PubChem, InvivoChem [1] [3]
Molecular Weight171.66 g/molPubChem, LGC Standards, InvivoChem [1] [2] [3]
Physical StateSolidMedChemExpress [5]
AppearanceWhite to off-white solid powderInvivoChem, MedChemExpress [3] [5]
Melting Point215-218°CInvivoChem [3]
Solubility in Water50 mg/mL (291.27 mM)InvivoChem [3]
Solubility in DMSO50 mg/mL (291.27 mM)InvivoChem [3]
Hydrogen Bond Donor Count4InvivoChem [3]
Hydrogen Bond Acceptor Count1InvivoChem [3]
Rotatable Bond Count2InvivoChem [3]

Structural Comparison with Non-deuterated Metformin

The structural differences between Metformin-d6, Hydrochloride and non-deuterated metformin hydrochloride are confined to isotopic substitution without alteration of the fundamental molecular architecture [1] [6]. The non-deuterated metformin hydrochloride has the molecular formula C4H12ClN5 with a molecular weight of 165.625 grams per mole [6] [16]. The deuterated version maintains identical connectivity and bonding patterns while incorporating six deuterium atoms specifically in the N,N-dimethyl positions [1] [8].

The isotopic substitution results in a mass increase of 6.035 daltons, corresponding exactly to the mass difference between six deuterium atoms and six hydrogen atoms [3] [12]. The deuterium atoms occupy the same spatial positions as the original hydrogen atoms, preserving the overall molecular geometry and electronic distribution [18] [19]. Nuclear magnetic resonance studies demonstrate that deuterium incorporation causes predictable chemical shift changes in the deuterated positions while leaving other molecular regions unaffected [11] [18].

Mass spectrometric fragmentation patterns show characteristic differences, with deuterated fragments appearing at higher mass-to-charge ratios corresponding to the deuterium content [18] [19]. The isotopic enrichment typically exceeds 99.5 percent, ensuring high analytical precision for applications requiring isotopic internal standards [5] [8].

Table 2: Structural Comparison between Metformin Hydrochloride and Metformin-d6 Hydrochloride

Structural FeatureMetformin HydrochlorideMetformin-d6 HydrochlorideDifference/Effect
Molecular FormulaC4H12ClN5C4H6D6ClN5Six hydrogen atoms replaced with deuterium [1] [6]
Molecular Weight (g/mol)165.625171.66+6.035 Da mass increase [3] [16]
Deuterium SubstitutionNoneSix deuterium atoms in two methyl groupsComplete substitution in N-methyl groups [1] [8]
Number of Hydrogen Atoms11 (excluding HCl)5 (excluding HCl)6 fewer hydrogen atoms [1] [3]
Number of Deuterium Atoms066 deuterium atoms added [3] [8]
Isotopic EnrichmentN/A>99.50%High isotopic purity [5]
MS Fragmentation PatternStandard fragmentationDeuterium-shifted fragmentsMass shifts in MS/MS fragments [18] [19]
NMR Chemical ShiftsStandard chemical shiftsDeuterium-shifted signalsUpfield shifts in NMR [11] [18]

Bond Characteristics and Molecular Geometry

The molecular geometry of Metformin-d6, Hydrochloride features a non-planar biguanide structure with flexible conformational characteristics [18]. The central carbon atoms adopt sp2 hybridization, creating trigonal planar geometry around these centers with bond angles of approximately 120 degrees [21]. The guanidine moieties maintain planarity due to electron delocalization across the nitrogen-carbon framework [18] [21].

Carbon-nitrogen bond lengths in the biguanide backbone range from 1.33 to 1.35 angstroms, exhibiting partial double bond character due to resonance effects [21]. The carbon-deuterium bonds in the methyl groups measure approximately 1.085 angstroms, representing a shortening of about 0.005 angstroms compared to equivalent carbon-hydrogen bonds [19]. Non-deuterated carbon-hydrogen bonds maintain typical lengths of 1.09 angstroms [21].

The molecule contains four hydrogen bond donor sites originating from the amino and imino groups, and one hydrogen bond acceptor site at the imine nitrogen [3] [15]. Rotational barriers around the nitrogen-methyl bonds are relatively low, allowing for conformational flexibility [18]. The deuterium substitution introduces slightly higher rotational barriers due to the increased mass of deuterium compared to hydrogen [19].

Tautomeric equilibria can occur within the biguanide framework, with multiple resonance forms contributing to the overall electronic structure [18]. The deuterium substitution does not significantly alter these tautomeric relationships, maintaining the same equilibrium distribution as the non-deuterated compound [18] [19].

Table 3: Bond Characteristics and Molecular Geometry of Metformin-d6 Hydrochloride

Molecular FeatureCharacteristicIsotope Effect
Molecular GeometryNon-planar, flexible biguanide structure [18]Minimal structural change [19]
Central Carbon Environmentsp2 hybridized carbon atoms [21]No change [21]
Guanidine Group GeometryPlanar guanidine moieties with delocalized electrons [18] [21]No significant change [18]
C-N Bond LengthsC-N: ~1.33-1.35 Å (partial double bond character) [21]No change [21]
C-D Bond Lengths (methyl groups)C-D: ~1.085 Å (slightly shorter than C-H) [19]C-D bonds ~0.005 Å shorter than C-H [19]
C-H Bond Lengths (non-methyl)C-H: ~1.09 Å [21]Unchanged [21]
Bond Angles at Central Carbon~120° (trigonal planar around sp2 carbons) [21]Negligible change [21]
Hydrogen Bond Donor Sites4 (NH2 and NH groups) [3] [15]Same number of donor sites [3]
Hydrogen Bond Acceptor Sites1 (imine nitrogen) [3] [15]Same acceptor capacity [3]
Tautomeric FormsMultiple tautomeric forms possible [18]Same tautomeric equilibrium [18] [19]
Rotational BarriersLow barrier for N-methyl rotation [18]Slightly higher C-D rotational barrier [19]

IUPAC Nomenclature and Alternative Chemical Designations

Systematic Name: 3-(Diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine Hydrochloride

The systematic IUPAC name for Metformin-d6, Hydrochloride is 3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine hydrochloride [1] [3] [5]. This nomenclature precisely describes the molecular structure by identifying the diaminomethylidene group at position 3 and the two trideuteriomethyl substituents at position 1 of the guanidine framework [1] [10]. The systematic name explicitly indicates the deuterium content through the "trideuteriomethyl" designation, distinguishing it from the non-deuterated compound [8] [10].

Alternative systematic nomenclature includes N,N-dimethyl-d6 imidodicarbonimidic diamide, hydrochloride (1:1), which emphasizes the dimethyl substitution pattern and deuterium incorporation [9]. The chemical name Imidodicarbonimidic diamide, N,N-di(methyl-d3)-, hydrochloride (1:1) provides additional structural clarity regarding the specific deuterium positions [5].

Common Synonyms and Alternative Designations

Metformin-d6, Hydrochloride is recognized by numerous synonyms and alternative designations across scientific literature and commercial sources [1]. The most common designation is simply "Metformin-d6, Hydrochloride," which directly indicates the deuterated nature of the compound [1] [7]. Commercial suppliers frequently use "1,1-Dimethylbiguanide-d6 (hydrochloride)" to emphasize the biguanide structural class [1] [8].

Alternative nomenclature includes "1,1-di(methyl-d3)biguanide hydrochloride," which specifically identifies the trideuterated methyl groups [1] [4]. The designation "[2H6]-Metformin hydrochloride" uses isotopic notation to indicate six deuterium atoms [4]. Additional synonyms such as "Metformin-(dimethyl-d6) hydrochloride" and "N,N-Dimethylimidodicarbonimidic Diamide-d6, Hydrochloride" appear in various databases and commercial catalogs [1] [7].

Table 4: IUPAC Nomenclature and Alternative Chemical Designations

Designation TypeNameSource
IUPAC Systematic Name3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine hydrochloridePubChem, InvivoChem, MedChemExpress [1] [3] [5]
Alternative IUPAC NameN,N-dimethyl-d6 imidodicarbonimidic diamide, hydrochloride (1:1)TLC Pharmaceutical Standards [9]
Common NameMetformin-d6, HydrochloridePubChem [1]
Chemical NameImidodicarbonimidic diamide, N,N-di(methyl-d3)-, hydrochloride (1:1)MedChemExpress [5]
Synonym 11,1-Dimethylbiguanide-d6 (hydrochloride)PubChem, InvivoChem [1] [8]
Synonym 21,1-di(methyl-d3)biguanide hydrochloridePubChem [1]
Synonym 3Metformin-(dimethyl-d6) hydrochloridePubChem [1]
Synonym 4N,N-Dimethylimidodicarbonimidic Diamide-d6, HydrochloridePubChem [1]
Synonym 5[2H6]-Metformin hydrochlorideSigma-Aldrich [4]
Synonym 61,1-Di(methyl-d3)biguanide hydrochlorideSigma-Aldrich [4]

Isotopic substitution represents the cornerstone of deuterium labeling methodology, wherein hydrogen atoms in organic molecules are systematically replaced with their heavier isotope, deuterium [1] [2]. This fundamental process relies on the principle that isotopes of the same element possess identical nuclear charge and electron configuration but differ in nuclear mass due to varying neutron numbers [3]. Deuterium contains one proton, one electron, and one neutron, effectively doubling the mass compared to protium hydrogen while maintaining virtually identical chemical and physical properties [1] [4].

The theoretical foundation of isotopic substitution in pharmaceutical compounds like Metformin-d6 Hydrochloride stems from the quantum mechanical differences between isotopes [5]. When deuterium replaces hydrogen in molecular structures, the substitution introduces mass-dependent effects that manifest primarily through vibrational frequency modifications [6] [4]. These changes occur because the reduced mass of the molecule-isotope system directly influences the vibrational energy levels according to quantum mechanical principles [7].

Stable isotopically labeled compounds are characterized by their non-radioactive nature, making deuterium an ideal choice for pharmaceutical applications [2]. The deuteration process in Metformin-d6 Hydrochloride specifically targets the two N-methyl groups, replacing all six hydrogen atoms with deuterium to create the trideuteriomethyl substituents [8] [9]. This selective deuteration pattern ensures maximum isotopic substitution at metabolically vulnerable sites while preserving the core biguanide structure essential for biological activity [10] [11].

The isotopic purity of deuterated compounds typically exceeds 95%, with many commercial preparations achieving 98% deuterium incorporation [9] [12]. This high level of isotopic enrichment is crucial for analytical applications, particularly when Metformin-d6 Hydrochloride serves as an internal standard in quantitative mass spectrometry [10] [13]. The isotopic substitution creates a mass difference of six daltons compared to the unlabeled compound, providing sufficient mass separation for accurate analytical discrimination [8] [11].

Kinetic Isotope Effects

Primary Kinetic Isotope Effects

Primary kinetic isotope effects represent the most significant and mechanistically informative category of isotope effects, occurring when the isotopically substituted bond undergoes direct cleavage during the rate-determining step of a chemical reaction [14] [15]. In the context of deuterium substitution, primary kinetic isotope effects typically range from 1.0 to 8.0, with theoretical maximum values approaching 9 under optimal conditions [4] [16].

The magnitude of primary deuterium kinetic isotope effects originates from the fundamental difference in zero-point energies between carbon-hydrogen and carbon-deuterium bonds [15] [7]. The zero-point energy represents the lowest possible vibrational energy state of a molecular bond, with heavier isotopes exhibiting lower vibrational frequencies and correspondingly reduced zero-point energies [7] [17]. This difference in vibrational energy translates directly into altered activation energies for bond cleavage reactions [6] [16].

Experimental measurements of primary kinetic isotope effects in cytochrome P450-mediated drug metabolism demonstrate values typically ranging from 2 to 7 for deuterated pharmaceuticals [16] [4]. The presence of significant primary deuterium kinetic isotope effects provides definitive evidence that hydrogen abstraction constitutes at least a partially rate-limiting step in the metabolic process [14] [16]. This mechanistic insight proves invaluable for understanding drug metabolism pathways and optimizing pharmaceutical properties through strategic deuteration [6] [4].

Temperature dependence of primary kinetic isotope effects follows an inverse relationship, with larger isotope effects observed at lower temperatures [7] [18]. This temperature dependence reflects the quantum mechanical nature of vibrational energy differences, which become more pronounced as thermal energy decreases [19] [20]. The relationship can be described mathematically using modified Arrhenius equations that incorporate activation energy differences between isotopologues [18].

Secondary Deuterium Kinetic Isotope Effects

Secondary deuterium kinetic isotope effects arise when isotopic substitution occurs at positions adjacent to or remote from the bond undergoing cleavage in the rate-determining step [21] [7]. These effects typically exhibit smaller magnitudes than primary isotope effects, ranging from 0.8 to 1.4 for alpha-substitution and 0.9 to 1.3 for beta-substitution patterns [21] [22].

The theoretical basis for secondary deuterium kinetic isotope effects encompasses two primary mechanisms: changes in molecular hybridization and hyperconjugative interactions [21] [23]. Alpha-secondary isotope effects predominantly result from hybridization changes at the reaction center, where the transition from sp³ to sp² hybridization during reaction progress alters the vibrational characteristics of adjacent bonds [21] [24]. Beta-secondary effects primarily arise from hyperconjugative stabilization, where electron density transfer from carbon-hydrogen bonds to adjacent empty orbitals influences reaction rates [21] [7].

Hyperconjugation effects in secondary deuterium kinetic isotope effects occur because deuterium participates less effectively in hyperconjugative stabilization compared to hydrogen [21]. The reduced hyperconjugative ability of carbon-deuterium bonds results from their lower vibrational frequencies and altered orbital overlap characteristics [7]. This diminished stabilization capacity manifests as normal secondary kinetic isotope effects in reactions involving carbocation intermediates or transition states [24].

The magnitude and direction of secondary deuterium kinetic isotope effects provide valuable mechanistic information about reaction pathways and transition state structures [25] [24]. Normal secondary isotope effects (kH/kD > 1) typically indicate loosening of vibrational constraints or reduced hyperconjugative stabilization, while inverse effects (kH/kD < 1) suggest tightening of vibrational modes or enhanced steric interactions [21] [7].

Streitwieser's Rehybridization Model

Streitwieser's rehybridization model provides a comprehensive theoretical framework for understanding secondary deuterium kinetic isotope effects through changes in carbon hybridization during chemical reactions [21] [26]. This model postulates that isotope effects arise primarily from differences in vibrational frequencies associated with out-of-plane bending modes during hybridization transitions [21] [23].

The fundamental premise of Streitwieser's model centers on the energy differences between in-plane and out-of-plane vibrational modes during sp³ to sp² hybridization changes [21]. In-plane bending modes typically exhibit frequencies around 1350 cm⁻¹, while out-of-plane bending modes occur at lower frequencies near 800 cm⁻¹ [21]. The energy difference between these vibrational modes determines the magnitude and direction of secondary isotope effects during reaction progress [23].

During sp³ to sp² hybridization transitions, the out-of-plane bending mode strengthens as the reaction approaches the transition state, making the zero-point energy change greater in the transition state than in the ground state [21]. This relationship results in inverse kinetic isotope effects with theoretical maximum values around 0.8 to 0.9 [21]. Conversely, sp² to sp³ transitions weaken the out-of-plane bending mode, producing normal kinetic isotope effects ranging from 1.1 to 1.2 [21].

The theoretical maximum secondary isotope effect predicted by Streitwieser's model approaches 1.4 for normal effects and 0.7 for inverse effects [21]. These theoretical limits reflect the maximum possible changes in vibrational frequencies during complete hybridization transitions [23]. Experimental observations generally align with these theoretical predictions, although actual values may be modified by additional factors such as steric effects and electronic interactions [21] [26].

Streitwieser's rehybridization model has proven particularly valuable for interpreting secondary deuterium kinetic isotope effects in enzymatic reactions [26]. Recent computational studies have refined the model by incorporating quantum mechanical treatments of vibrational modes and electronic structure changes during enzymatic catalysis [26]. These advances have enhanced the predictive capability of the model while maintaining its fundamental theoretical foundation [15] [26].

Quantum Mechanical Principles of Isotope Effects

The quantum mechanical foundation of isotope effects in deuterium-labeled compounds emerges from the wave-particle duality of matter and the quantized nature of molecular vibrational energy states [5] [27]. At the molecular level, vibrational motion follows quantum mechanical principles where energy levels are discrete rather than continuous, and the spacing between these levels depends critically on the reduced mass of the vibrating system [7] [19].

The reduced mass concept represents a fundamental quantum mechanical parameter that governs vibrational frequencies in diatomic and polyatomic molecules [28]. For a carbon-hydrogen system, the reduced mass μ is calculated using the harmonic oscillator approximation: μ = (m₁m₂)/(m₁ + m₂), where m₁ and m₂ represent the masses of the constituent atoms [7]. When hydrogen is replaced with deuterium, the reduced mass increases significantly, leading to proportionally lower vibrational frequencies according to the relationship ν = (1/2π)√(k/μ), where k represents the force constant [7] [5].

Zero-point energy differences constitute the primary quantum mechanical origin of kinetic isotope effects [15] [7]. The zero-point energy represents the minimum vibrational energy of a quantum harmonic oscillator, given by E₀ = ½ℏω, where ℏ is the reduced Planck constant and ω is the angular frequency [7]. Since deuterium substitution reduces vibrational frequencies, carbon-deuterium bonds possess lower zero-point energies compared to carbon-hydrogen bonds, resulting in stronger effective bonds and slower reaction rates [1] [4].

Quantum tunneling effects represent an additional quantum mechanical phenomenon that can significantly influence isotope effects, particularly at low temperatures or in reactions with narrow energy barriers [15] [29]. Tunneling allows particles to pass through activation barriers rather than over them, with the probability of tunneling inversely related to particle mass [30]. This mass dependence means that hydrogen exhibits greater tunneling probability than deuterium, potentially leading to isotope effects larger than classical predictions [15] [31].

The temperature dependence of quantum mechanical isotope effects follows the relationship described by transition state theory, incorporating both classical and quantum mechanical contributions [7] [19]. At high temperatures, classical behavior dominates and isotope effects approach unity, while at low temperatures, quantum effects become pronounced and isotope effects reach their maximum values [19]. This temperature dependence provides experimental evidence for the quantum mechanical nature of isotope effects [27].

Thermodynamic Considerations of Deuterium-Hydrogen Exchange

Thermodynamic considerations in deuterium-hydrogen exchange reactions encompass both equilibrium isotope effects and the energetic factors governing isotopic distribution between different molecular environments [25] [32]. These thermodynamic parameters determine the preferred isotopic composition under equilibrium conditions and influence the overall feasibility of deuterium incorporation processes [33].

Equilibrium isotope effects quantify the thermodynamic preference for isotopic distribution between reactants and products in reversible reactions [25] [34]. Unlike kinetic isotope effects, which reflect rate differences, equilibrium isotope effects describe the position of chemical equilibria as influenced by isotopic substitution [7]. The magnitude of equilibrium isotope effects typically ranges from 0.5 to 2.0, with the direction determined by the relative stability of isotopologues [34].

The thermodynamic driving force for deuterium-hydrogen exchange arises from differences in vibrational frequencies and zero-point energies between isotopologues [32] [35]. Deuterium preferentially occupies molecular environments with higher vibrational frequencies because the relative zero-point energy difference becomes more favorable [25]. This principle, known as the "rule of the geometric mean," provides a theoretical framework for predicting equilibrium isotope effects [34].

Temperature dependence of equilibrium isotope effects follows the van't Hoff equation, relating the equilibrium constant to temperature through the enthalpy difference between isotopologues [32] [36]. At higher temperatures, thermal energy overcomes zero-point energy differences, causing equilibrium isotope effects to approach unity [32]. Conversely, at lower temperatures, quantum mechanical effects dominate and equilibrium isotope effects reach their maximum values [37].

The entropic contribution to deuterium-hydrogen exchange thermodynamics primarily arises from differences in vibrational partition functions between isotopologues [32] [19]. Deuterated molecules generally exhibit lower vibrational entropies due to their reduced vibrational frequencies, which can influence the overall thermodynamic favorability of exchange reactions [18]. These entropic effects become particularly important in complex molecular systems where multiple vibrational modes contribute to the total partition function [19].

Solvent effects play a crucial role in the thermodynamics of deuterium-hydrogen exchange, particularly in aqueous systems relevant to biological applications [32] [35]. The hydrogen bonding network in water influences the relative stability of deuterated and protiated species, with deuterium generally forming stronger hydrogen bonds due to its lower vibrational energy [37]. These solvent-mediated effects can significantly alter equilibrium isotope effects compared to gas-phase predictions [32].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

4

Exact Mass

171.1157836 g/mol

Monoisotopic Mass

171.1157836 g/mol

Heavy Atom Count

10

Appearance

Assay:≥98% deuterated forms (d1-d6)A crystalline solid

Dates

Last modified: 08-15-2023

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